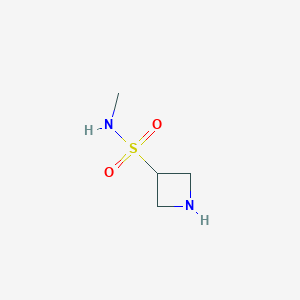![molecular formula C7H17N3O2S B13565367 N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of piperidine with ethylamine and sulfonamide under controlled conditions. The reaction is often carried out in solvents like acetonitrile, with catalysts such as potassium carbonate, and requires refluxing for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[2-(piperidin-4-yl)ethyl]aminosulfonamide can be compared with other piperidine derivatives and sulfonamide compounds:
Similar Compounds: N-(piperidin-4-yl)benzamide, N-(piperidin-4-yl)quinoline, and other piperidine-based sulfonamides.
Eigenschaften
Molekularformel |
C7H17N3O2S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
4-[2-(sulfamoylamino)ethyl]piperidine |
InChI |
InChI=1S/C7H17N3O2S/c8-13(11,12)10-6-3-7-1-4-9-5-2-7/h7,9-10H,1-6H2,(H2,8,11,12) |
InChI-Schlüssel |
YPOMSMGUZWQSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCNS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)


![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)







